molecular formula C17H22N2O2 B11317655 N-(8-butoxyquinolin-5-yl)butanamide

N-(8-butoxyquinolin-5-yl)butanamide

Cat. No.: B11317655
M. Wt: 286.37 g/mol
InChI Key: SVZHJGGCMBIJNN-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is of particular interest due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)butanamide typically involves the reaction of 8-butoxyquinoline with butanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. The overall reaction can be represented as follows:

8-butoxyquinoline+butanoyl chlorideThis compound\text{8-butoxyquinoline} + \text{butanoyl chloride} \rightarrow \text{this compound} 8-butoxyquinoline+butanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to neuronal sodium channels and L-type calcium channels, which may contribute to its anticonvulsant and analgesic effects . The compound may also interact with other receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-butoxyquinolin-5-yl)butanamide is unique due to its specific butoxy substitution on the quinoline ring, which may confer distinct pharmacological properties compared to other quinoline derivatives

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)butanamide

InChI

InChI=1S/C17H22N2O2/c1-3-5-12-21-15-10-9-14(19-16(20)7-4-2)13-8-6-11-18-17(13)15/h6,8-11H,3-5,7,12H2,1-2H3,(H,19,20)

InChI Key

SVZHJGGCMBIJNN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)CCC)C=CC=N2

Origin of Product

United States

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